molecular formula C20H21N3O3S B4835290 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide

4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide

Cat. No. B4835290
M. Wt: 383.5 g/mol
InChI Key: NXOCBOJXNXZEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide, also known as APBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide involves its interaction with the 5-HT1A receptor. 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide binds to the receptor and activates it, leading to the release of neurotransmitters such as serotonin, which are involved in the regulation of mood and emotions. This results in an overall decrease in anxiety and stress levels, making 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide a potential therapeutic agent for psychiatric disorders.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of serotonin in the brain, which is associated with an improvement in mood and a decrease in anxiety and stress levels. 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide has also been shown to have an effect on the cardiovascular system, leading to a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide in lab experiments is its selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide. One area of interest is in the development of new therapeutic agents for psychiatric disorders based on the structure of 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide. Another area of research is in the study of the role of the 5-HT1A receptor in various physiological and pathological conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide on the body.
Conclusion:
In conclusion, 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selectivity for the 5-HT1A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Further research is needed to fully understand the potential applications of 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide and to develop new therapeutic agents based on its structure.

Scientific Research Applications

4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of neuroscience, where 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide has been shown to have a significant impact on the central nervous system. 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide has been found to act as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes 4-(4-acetylphenyl)-N-1,3-benzodioxol-5-yl-1-piperazinecarbothioamide a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

4-(4-acetylphenyl)-N-(1,3-benzodioxol-5-yl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14(24)15-2-5-17(6-3-15)22-8-10-23(11-9-22)20(27)21-16-4-7-18-19(12-16)26-13-25-18/h2-7,12H,8-11,13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOCBOJXNXZEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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